C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine chemical properties
C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine chemical properties
Whitepaper: Chemical Profiling and Synthetic Methodologies of C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine
Executive Summary
C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine (CAS: 885280-61-5), systematically known as [2-(3-methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine, is a highly versatile, functionalized heterocyclic building block extensively utilized in modern drug discovery[1]. Characterized by its rigid 2-arylthiazole core, strategically positioned primary amine, and a reducible nitro group, this compound serves as a critical intermediate for synthesizing kinase inhibitors, anti-infectives, and pantothenamide mimics[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol designed for high-fidelity scale-up.
Physicochemical Profiling and Structural Causality
Understanding the physicochemical parameters of a building block is paramount for predicting the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). The properties below dictate its behavior in both synthetic environments and biological assays[1].
Table 1: Physicochemical Properties and Drug Design Significance
| Property | Value | Causality / Significance |
| CAS Number | 885280-61-5 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C11H11N3O2S | Establishes the exact mass and isotopic distribution. |
| Molecular Weight | 249.29 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |
| TPSA | 113 Ų | Indicates poor blood-brain barrier (BBB) penetration, ideal for peripheral targets. |
| XLogP3 | 1.7 | Moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| H-Bond Donors | 1 | The primary amine (-NH2) serves as a critical hydrogen bond donor. |
| H-Bond Acceptors | 5 | Nitrogen and oxygen atoms facilitate extensive target-protein interactions. |
Structural Causality in Drug Design:
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The Aminomethyl Vector: The primary amine at the C4 position of the thiazole ring is highly nucleophilic. Unlike anilines, the methylene spacer (-CH2-) insulates the amine from the electron-withdrawing effects of the aromatic system, preserving its high pKa (~9.0) and making it an ideal candidate for amide couplings, reductive aminations, and urea formations.
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The 2-Arylthiazole Core: Thiazoles are privileged scaffolds in medicinal chemistry. The sulfur atom acts as a weak hydrogen bond acceptor, while the nitrogen atom is a strong acceptor. The planar geometry facilitates π−π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) within target protein binding pockets.
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The 3-Methyl-4-nitrophenyl Moiety: The nitro group is strongly electron-withdrawing, which stabilizes the molecule against oxidative degradation. More importantly, it serves as a "masked" functional group. Post-coupling of the primary amine, the nitro group can be selectively reduced (e.g., via Pd/C and H2, or SnCl2) to yield an aniline, opening a secondary vector for derivatization—a strategy frequently employed in the synthesis of dual-target kinase inhibitors.
Mechanistic Synthesis & Workflow
The most robust approach to synthesizing 4-aminomethyl-2-arylthiazoles is the Hantzsch thiazole synthesis[2],[3]. While traditional methods utilize 1,3-dichloroacetone followed by amination, this route often suffers from over-alkylation and poor yields. To ensure absolute primary amine fidelity, it is recommended to utilize a pre-protected aminoketone (e.g., N-Boc-1-amino-3-bromopropan-2-one).
Synthetic workflow for C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine via Hantzsch method.
Experimental Protocols: A Self-Validating System
The following protocol describes the bottom-up synthesis of the target compound. Every step includes a validation checkpoint to ensure process integrity before proceeding.
Phase 1: Thioamidation of 3-Methyl-4-nitrobenzonitrile Causality: The conversion of a nitrile to a thioamide is required to provide the binucleophilic sulfur-nitrogen species necessary for the Hantzsch cyclization.
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Reagents: Dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in anhydrous pyridine (0.5 M). Add triethylamine (2.0 eq).
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Reaction: Bubble hydrogen sulfide (H2S) gas through the solution at room temperature for 30 minutes, then heat to 50°C for 4 hours. (Safety Note: H2S is highly toxic; perform strictly in a specialized fume hood with a scrubber system).
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Workup: Pour the mixture into ice-cold water. Collect the precipitating yellow solid via vacuum filtration. Wash with cold water and hexanes.
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Validation Checkpoint: Analyze via LC-MS. The target thioamide must show an [M+H]+ peak at m/z 197.0. The disappearance of the nitrile IR stretching band (~2220 cm⁻¹) confirms complete conversion. Do not proceed if the nitrile peak persists; re-subject to H2S.
Phase 2: Hantzsch Cyclization Causality: The condensation between the thioamide and an α -haloketone is highly regioselective. Ethanol is chosen as the solvent because its protic nature stabilizes the polar transition states during the initial nucleophilic attack of the sulfur atom onto the α -carbon of the haloketone[3].
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Reagents: Suspend 3-methyl-4-nitrothiobenzamide (1.0 eq) and N-Boc-1-amino-3-bromopropan-2-one (1.05 eq) in absolute ethanol (0.2 M).
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Reaction: Heat the mixture to reflux (78°C) for 3 hours. The solution will transition from a suspension to a clear, dark solution as the cyclization occurs and water is eliminated.
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Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the generated HBr. Dry the organic layer over MgSO4, filter, and concentrate.
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Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The Boc-protected intermediate should appear as a single UV-active spot. LC-MS must confirm the [M+H]+ mass of 349.1.
Phase 3: Boc Deprotection Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized to cleave the tert-butyloxycarbonyl (Boc) group. The use of DCM prevents competitive nucleophilic attack by the solvent on the highly reactive tert-butyl cation, which is instead quenched by trifluoroacetate or eliminated as isobutylene.
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Reagents: Dissolve the crude Boc-protected thiazole in anhydrous DCM (0.1 M). Cool to 0°C using an ice bath.
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Reaction: Add TFA dropwise until a 1:4 ratio of TFA:DCM is achieved. Stir at 0°C for 15 minutes, then warm to room temperature for 2 hours.
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Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, redissolve the residue in DCM and wash with 1N NaOH until the aqueous layer is pH 10. Extract with DCM, dry over Na2SO4, and concentrate to yield the target compound, C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine.
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Validation Checkpoint: 1H NMR (DMSO-d6) must show the disappearance of the sharp singlet at ~1.4 ppm (Boc group) and the appearance of a broad singlet integrating to 2H at ~2.0 ppm (free -NH2), alongside the characteristic thiazole aromatic proton at ~7.4 ppm.
Applications in Advanced Therapeutics
The 2-aminomethyl-4-arylthiazole motif is a cornerstone in the development of pantothenamide mimics. Research has demonstrated that substituting the labile amide bond in natural pantothenamides with a thiazole ring significantly enhances metabolic stability against serum pantetheinases while retaining potent antiplasmodial activity against Plasmodium falciparum[2],[4]. Furthermore, the compound's structural geometry allows it to act as a rigid linker in the synthesis of targeted protein degraders (PROTACs) and allosteric kinase inhibitors, where precise vector mapping is critical for ternary complex formation.
References
- Title: C-[2-(3-Methyl-4-nitro-phenyl)
- Source: nih.
- Title: Thiazole substitution of a labile amide bond - a new option towards stable pantothenamide-mimics - bioRxiv.
- Source: acs.
Sources
- 1. C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine | C11H11N3O2S | CID 57355273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
